(2R,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(2R,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is known for its unique structural properties and its role as a building block in organic synthesis. The compound is characterized by the presence of a phenyl group attached to a pyrrolidine ring, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the selective esterification of L-aspartic acid followed by a series of reactions including intramolecular ring closure, decarboxylation, and selective reduction . The process requires careful control of reaction conditions such as temperature, pH, and the use of specific reagents to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted pyrrolidines, alcohols, amines, and other derivatives that have significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
(2R,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. It may also participate in signaling pathways by binding to receptors and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride: Similar in structure but with a hydroxyl group instead of a phenyl group.
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide: Another chiral compound with different substituents on the pyrrolidine ring.
Uniqueness
(2R,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its phenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical agents .
Properties
Molecular Formula |
C11H14ClNO2 |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1 |
InChI Key |
LWFBRHSTNWMMGN-BAUSSPIASA-N |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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